![molecular formula C23H25ClN6O3 B1684528 2-({5-Chloro-2-[(2-Methoxy-4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl}amino)-N-Methylbenzamide CAS No. 761437-28-9](/img/structure/B1684528.png)

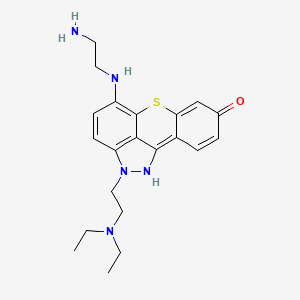

2-({5-Chloro-2-[(2-Methoxy-4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl}amino)-N-Methylbenzamide

Overview

Description

This compound, also known as NVP-TAE 226, is a member of morpholines . It has a molecular formula of C23H25ClN6O3 and a molecular weight of 468.9 g/mol . It is also known by other synonyms such as TAE226 and 761437-28-9 .

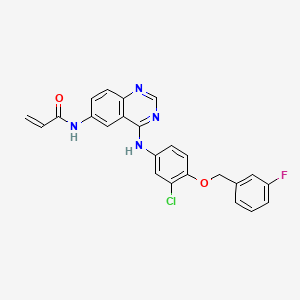

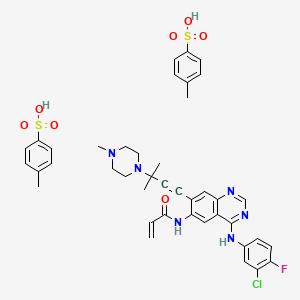

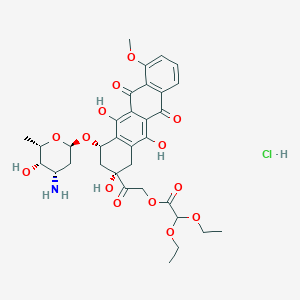

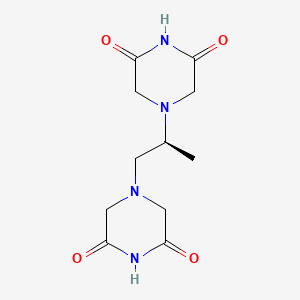

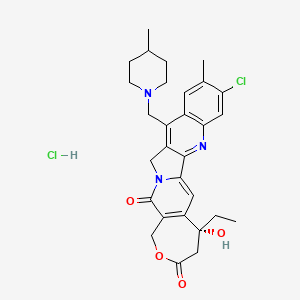

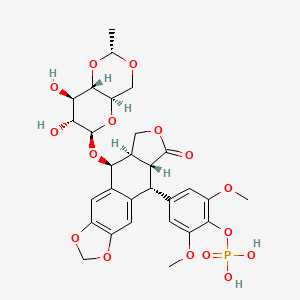

Molecular Structure Analysis

The IUPAC name for this compound is 2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide . The InChI code and Canonical SMILES are also available for further structural analysis .Physical And Chemical Properties Analysis

This compound has a molecular weight of 454.9 g/mol . It has a computed XLogP3-AA of 3.7, indicating its lipophilicity . It has 3 hydrogen bond donors and 8 hydrogen bond acceptors . The compound also has a rotatable bond count of 7 .Scientific Research Applications

Ovarian Carcinoma Treatment

NVP-TAE 226 has been studied for its therapeutic efficacy in ovarian carcinoma . It has been found to inhibit the phosphorylation of FAK at both Y397 and Y861 sites, inhibit cell growth in a time- and dose-dependent manner, and enhance docetaxel-mediated growth inhibition . In vivo, FAK inhibition by TAE226 significantly reduced tumor burden in various models .

FAK and IGF-1R Inhibition

NVP-TAE 226 is a potent and ATP-competitive dual FAK and IGF-1R inhibitor with IC50s of 5.5 nM and 140 nM, respectively . It also effectively inhibits Pyk2 and insulin receptor (InsR) with IC50s of 3.5 nM and 44 nM, respectively .

Glioma Treatment

In a glioma xenograft mouse model, oral administration of NVP-TAE226 (75 mg/kg) significantly increased the survival rate of the mice .

Colon Cancer Treatment

In a human colon cancer SCID mouse model, oral administration of NVP-TAE226 (100 mg/kg) significantly reduced microvessel density .

MMP-10 and MMP-12 Expression Reduction

The small molecule inhibitor for FAK, TAE226, reduces FAK activation and stretch-induced MMP-10 and MMP-12 expression in cultured podocytes .

Non-selective Kinase Inhibition

NVP-TAE 226 is an experimental, non-selective, ATP-competitive inhibitor of FAK (focal adhesion kinase; official name protein tyrosine kinase 2) . NVP-TAE 226 is not a selective compound and inhibits many other kinases in in vitro assays .

Mechanism of Action

NVP-TAE 226, also known as TAE226, is a potent and ATP-competitive dual inhibitor of Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor 1 Receptor (IGF-1R). It has been studied for its potential therapeutic effects in various types of cancers .

Target of Action

NVP-TAE 226 primarily targets Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor 1 Receptor (IGF-1R) . It also effectively inhibits Pyk2 and Insulin Receptor (InsR) . These proteins play crucial roles in cell signaling pathways, influencing cell growth, survival, and migration .

Mode of Action

NVP-TAE 226 acts as an ATP-competitive inhibitor, binding to the ATP-binding sites of its target proteins, thereby preventing ATP from binding and the subsequent activation of these proteins . This results in the inhibition of the phosphorylation of FAK and IGF-1R, which are key steps in the activation of these proteins .

Biochemical Pathways

The inhibition of FAK and IGF-1R by NVP-TAE 226 affects multiple biochemical pathways. It inhibits the phosphorylation of FAK at both Y397 and Y861 sites, and also inhibits IGF-I induced IGF-1R phosphorylation and its downstream target genes . This leads to a decrease in the activation of pathways such as MAPK and Akt, which are involved in cell proliferation and survival .

Pharmacokinetics

It is known that the compound is administered orally in in vivo studies , suggesting that it is likely absorbed in the gastrointestinal tract

Result of Action

NVP-TAE 226 has been shown to inhibit tumor cell growth and invasion in vitro . It can delay tumor cell growth and weaken the G2-M cell cycle process . Interestingly, treatment with TAE226 mainly results in G2-M arrest in tumor cells with wild-type p53, while tumor cells with mutant p53 undergo apoptosis .

Action Environment

The action of NVP-TAE 226 can be influenced by various environmental factors. For instance, the presence of serum can affect the compound’s ability to inhibit FAK phosphorylation . Additionally, the genetic makeup of the cells, such as the status of p53, can influence the cellular response to NVP-TAE 226 .

properties

IUPAC Name |

2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN6O3/c1-25-22(31)16-5-3-4-6-18(16)27-21-17(24)14-26-23(29-21)28-19-8-7-15(13-20(19)32-2)30-9-11-33-12-10-30/h3-8,13-14H,9-12H2,1-2H3,(H,25,31)(H2,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJNQQDJUOUFQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCOCC4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433025 | |

| Record name | 2-({5-Chloro-2-[2-methoxy-4-(morpholin-4-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({5-Chloro-2-[(2-Methoxy-4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl}amino)-N-Methylbenzamide | |

CAS RN |

761437-28-9 | |

| Record name | 2-({5-Chloro-2-[2-methoxy-4-(morpholin-4-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.